Cas no 88378-59-0 (ACTINOPYRONE A)

ACTINOPYRONE A structure
ACTINOPYRONE A structure
Nome do Produto:ACTINOPYRONE A
N.o CAS:88378-59-0
MF:C25H36O4
MW:400.550948143005
CID:993047
PubChem ID:139866

ACTINOPYRONE A Propriedades químicas e físicas

Nomes e Identificadores

    • ACTINOPYRONE A
    • 2-[(2E,5E,7E,9R,10R,11E)-10-Hydroxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-6-methoxy-3,5-dimethyl-4H-pyran-4-one (ACI)
    • 4H-Pyran-4-one, 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl]-6-methoxy-3,5-dimethyl- (9CI)
    • (+)-Actinopyrone A
    • SS 1538A
    • 88378-59-0
    • Compound NP-009131
    • 101359-68-6
    • 4H-Pyran-4-one, 2-(10-hydroxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl)-6-methoxy-3,5-dimethyl-
    • SS 12538A
    • 2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one
    • AKOS040739251
    • 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one
    • DTXSID401008108
    • 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
    • CHEBI:207532
    • Inchi: 1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+/t19-,23+/m1/s1
    • Chave InChI: PFVSUJLJFXJPMF-DNSWMBNWSA-N
    • SMILES: C(C1=C(C)C(=O)C(C)=C(OC)O1)/C=C(\C)/C/C=C/C(/C)=C/[C@@H](C)[C@@H](O)/C(/C)=C/C

Propriedades Computadas

  • Massa Exacta: 400.26100
  • Massa monoisotópica: 400.26135963g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 788
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 4
  • XLogP3: 6.3
  • Superfície polar topológica: 55.8Ų

Propriedades Experimentais

  • PSA: 59.67000
  • LogP: 5.60980

ACTINOPYRONE A Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BioAustralis
BIA-A1001-0.50 mg
Actinopyrone A
88378-59-0 >95% by HPLC
0.50 mg
$290.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66874-2.5mg
Actinopyrone A
88378-59-0 98%
2.5mg
¥12565.00 2022-04-26
TRC
A192003-1000μg
Actinopyrone A
88378-59-0
1mg
$ 712.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-202036-500 µg
Actinopyrone A,
88378-59-0 >95%
500µg
¥3,234.00 2023-07-11
BioAustralis
BIA-A1001-2.50mg
Actinopyrone A
88378-59-0 >95% by HPLC
2.50mg
$1050.00 2025-02-05
BioAustralis
BIA-A1001-0.50mg
Actinopyrone A
88378-59-0 >95% by HPLC
0.50mg
$300.00 2025-02-05
TRC
A192003-500μg
Actinopyrone A
88378-59-0
500μg
$ 454.00 2023-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66874-500ug
Actinopyrone A
88378-59-0 98%
500ug
¥4013.00 2022-04-26
BioAustralis
BIA-A1001-2.50 mg
Actinopyrone A
88378-59-0 >95% by HPLC
2.50 mg
$1,015.00 2023-07-10
TRC
A192003-1000µg
Actinopyrone A
88378-59-0
1000µg
$ 570.00 2021-05-07

ACTINOPYRONE A Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.1 6.5 h, 140 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
4.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
5.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 2

Condições de reacção
1.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 3

Condições de reacção
Referência
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Método de produção 4

Condições de reacção
1.1 Catalysts: Triphenylphosphine oxide ,  (2R,2′R)-1,1′-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis[α,α-diphenyl… Solvents: Toluene ;  rt; 0 °C
1.2 Reagents: Diethylzinc ;  5 min, 0 °C; 1 h, 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 4 °C; 2 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 10 min, 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C; -78 °C → rt
3.1 Catalysts: Indium iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  2 h, 0 °C
3.2 Reagents: Water
4.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
6.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
7.1 -
Referência
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Método de produção 5

Condições de reacção
1.1 6.5 h, 140 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
3.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
4.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 6

Condições de reacção
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
3.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
4.1 -
Referência
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Método de produção 7

Condições de reacção
1.1 Reagents: Calcium carbonate Solvents: Acetone ;  3 d, 50 °C
2.1 Reagents: Chlorosuccinimide ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.1 6.5 h, 140 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
5.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
6.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
3.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
4.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
1.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
2.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
4.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
5.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  4 d, 0 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
2.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
5.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
6.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 11

Condições de reacção
1.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
2.1 -
Referência
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Método de produção 12

Condições de reacção
1.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
2.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 13

Condições de reacção
1.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
2.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
3.1 -
Referência
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Método de produção 14

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
2.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
3.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 15

Condições de reacção
1.1 Catalysts: Indium iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  2 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
4.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
5.1 -
Referência
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C; -78 °C → rt
2.1 Catalysts: Indium iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  2 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
5.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
6.1 -
Referência
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Método de produção 17

Condições de reacção
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  1.5 h, 0 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
3.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
4.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
6.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
7.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 18

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  4 d, 0 °C
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
3.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
4.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
6.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
7.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Método de produção 19

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
2.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
5.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
6.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Referência
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

ACTINOPYRONE A Raw materials

ACTINOPYRONE A Preparation Products

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